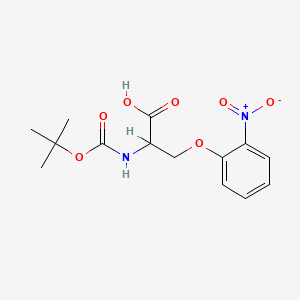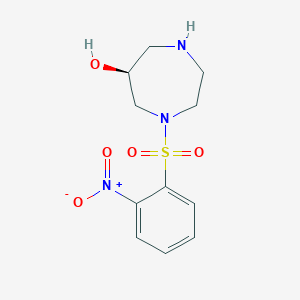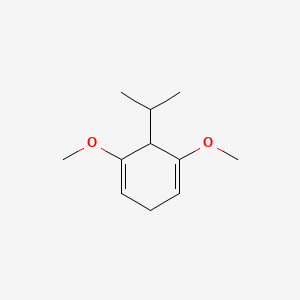
6-Chloro-2-ethoxynicotinamide
Overview
Description
6-Chloro-2-ethoxynicotinamide is a derivative of nicotinamide, which is an amide form of nicotinic acidThe compound this compound has garnered interest due to its potential biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-ethoxynicotinamide typically involves the reaction of 6-chloronicotinic acid with ethylamine under specific conditions. The process can be summarized as follows:
Starting Material: 6-Chloronicotinic acid.
Reagent: Ethylamine.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-ethoxynicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-Chloro-2-ethoxynicotinamide has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of other nicotinamide derivatives.
Biology: It is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in preventing Type I diabetes and treating bacterial infections.
Industry: The compound is used in the development of new materials and as a precursor in chemical manufacturing
Mechanism of Action
The mechanism of action of 6-Chloro-2-ethoxynicotinamide involves its interaction with specific molecular targets. The compound can inhibit bacterial growth by interfering with essential metabolic pathways. It may also act as an inhibitor of certain enzymes, thereby disrupting cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Comparison: 6-Chloro-2-ethoxynicotinamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications .
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
6-chloro-2-ethoxypyridine-3-carboxamide |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8-5(7(10)12)3-4-6(9)11-8/h3-4H,2H2,1H3,(H2,10,12) |
InChI Key |
PPXYUJXYGWFPBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=N1)Cl)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methyl-6h-11-oxa-6,10-diaza-benzo[a]fluoren-5-one](/img/structure/B8272600.png)





![2-acetamido-6-(4-fluorophenyl)-pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8272667.png)




![methyl 4-((1H-benzo[d]imidazol-2-yl)methyl)benzoate](/img/structure/B8272705.png)
